molecular formula C7H7ClO B1584042 3-Chloro-2-methylphenol CAS No. 3260-87-5

3-Chloro-2-methylphenol

Cat. No. B1584042
CAS RN: 3260-87-5
M. Wt: 142.58 g/mol
InChI Key: WADQOGCINABPRT-UHFFFAOYSA-N
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Description

3-Chloro-2-methylphenol is a chemical compound with the molecular formula C7H7ClO. It has a molecular weight of 142.58 . It is a solid substance at room temperature

Scientific Research Applications

Oxidative Degradation in Environmental Contexts

3-Chloro-2-methylphenol is often studied as a model pollutant in environmental research. Kronholm et al. (2002) investigated the oxidative degradation of 4-chloro-3-methylphenol, a compound similar to 3-chloro-2-methylphenol, in pressurized hot water. They found excellent oxidation results in both vapor and liquid phases, which suggests potential applications in pollution control and environmental remediation (Kronholm, Huhtala, Haario, & Riekkola, 2002).

Analytical Detection Methods

Guijarro et al. (1991) developed an electroanalytical method for determining 4-chloro-3-methylphenol, highlighting its importance in quality control, particularly in pharmaceuticals and cosmetics. This research demonstrates the compound's relevance in analytical chemistry for detecting and quantifying environmental pollutants and contaminants in various products (Guijarro, Yáñez‐Sedeño, Carrazón, & Polo Díez, 1991).

Photocatalytic and Phototransformation Studies

The phototransformation of 4-chloro-2-methylphenol in different water conditions has been studied, such as in Vialaton et al. (1998). This research is crucial in understanding the environmental fate of the compound and its potential transformation products under various light conditions, impacting water treatment and pollution control strategies (Vialaton, Richard, Baglio, & Payá-pérez, 1998).

Environmental Monitoring and Degradation

Studies have also focused on the degradation of phenolic compounds in environmental settings, with implications for wastewater treatment and pollution mitigation. For instance, Sreekanth et al. (2009) explored the anaerobic degradation of 4-chloro-2-nitrophenol and related compounds, providing insights into the biodegradation processes of chlorinated phenols in wastewater systems (Sreekanth, Sivaramakrishna, Himabindu, & Anjaneyulu, 2009).

Electrochemical Sensing Applications

Electrochemical sensors for detecting phenolic compounds, including 4-chloro-3-methylphenol, have been developed for environmental monitoring. Rahemi et al. (2015) described a sensor based on a polyaniline/carbon nanotube matrix, illustrating the potential for real-time monitoring of environmental pollutants (Rahemi, Garrido, Borges, Brett, & Garrido, 2015).

properties

IUPAC Name

3-chloro-2-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO/c1-5-6(8)3-2-4-7(5)9/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WADQOGCINABPRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80186295
Record name 3-Chloro-o-cresol
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Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-methylphenol

CAS RN

3260-87-5
Record name 3-Chloro-2-methylphenol
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Record name 3-Chloro-o-cresol
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Record name 3-Chloro-2-methylphenol
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Record name 3-Chloro-o-cresol
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Synthesis routes and methods I

Procedure details

2 g (9.28 mmol) of epoxide 2h in solution in 5 cm3 of anhydrous DMF were heated to reflux for 3 h. The solution was acidified (pH=1) with 3N HCl, extracted with ether (4×25 cm3), dried over MgSO4, filtered and evaporated down. The crude product obtained was purified by flash chromatography on silica (eluent: ether/petroleum ether=5/95). 1.18 g of phenol 4e were obtained (macrobore GC purity>96%). The yield of compound 4e was 89%.
Name
epoxide
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of concentrated sulphuric acid (7.3 mL) in water (97 mL) was added to 3-chloro-2-methylaniline (0.84 mL, 7.06 mmol) and the mixture heated at 90° C. until solution was achieved. The reaction mixture was cooled to 0° C. and a solution of sodium nitrite (510 mg, 12.75 mmol) in water (5 mL) was added dropwise. The reaction mixture was allowed to warm to ambient temperature over 2 h. Excess sodium nitrite was destroyed by the addition of urea. The resultant mixture was added to a solution of concentrated sulphuric acid (5.0 mL) in water (55 mL), heated to 90° C. and stirred at this temperature for a further 1 h. The resultant product mixture was filtered through dicalite and extracted with dichloromethane (2×200 mL). The organic phase was washed with NaHCO3 (aq.), dried (MgSO4) and evaporated under reduced pressure to afford the desired product (830 mg, 83%) as an off-white solid.
Quantity
7.3 mL
Type
reactant
Reaction Step One
Quantity
0.84 mL
Type
reactant
Reaction Step One
Name
Quantity
97 mL
Type
solvent
Reaction Step One
Quantity
510 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Yield
83%

Synthesis routes and methods III

Procedure details

16.1 g (0.1 mol) of 2,6-dichlorotoluene and 19.8 g (0.3 mol) of potassium hydroxide (85%) are heated in 30 ml of diethylene glycol at a bath temperature of 190° C. for 18 hours. The water released by the reaction is distilled off. After cooling, the reaction mixture is stirred with 100 ml of water until a solution is obtained and extracted three times with 50 ml of dichloromethane. The aqueous phase is admixed with 35 ml of 30% hydrochloric acid and extracted three times with 70 ml of dichloromethane. The organic phases are dried over sodium sulphate and concentrated under reduced pressure. 3-Chloro-2-methylphenol is obtained as a solid (12.4 g, content by HPLC: 83%, 72% of theory).
Quantity
16.1 g
Type
reactant
Reaction Step One
Quantity
19.8 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

16.1 g (0.1 mol) of 2,6-dichlorotoluene, 19.8 g (0.3 mol) of potassium hydroxide (85%) and 0.3 g of dibenzo-18-crown-6 are heated in 30 ml of diethylene glycol at a bath temperature of 190° C. with reflux for 16 hours. The water released during the reaction is distilled off. After cooling, the reaction mixture is stirred with 100 ml of water until a solution is obtained and extracted three times with 50 ml of dichloromethane. The aqueous phase is admixed with 35 ml of 30% hydrochloric acid and extracted three times with 70 ml of dichloromethane. The organic phases are dried and concentrated under reduced pressure. 3-Chloro-2-methylphenol is obtained as a solid (11.5 g, content by HPLC: 97%, 78% of theory).
Quantity
16.1 g
Type
reactant
Reaction Step One
Quantity
19.8 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

3.1 g (0.02 mol) of 3-chloro-2-methylanisole are heated in 20 ml of 50% sulphuric acid for 18 hours with reflux. After cooling, the reaction mixture is extracted three times with dichloromethane, dried over sodium sulphate and concentrated to dryness under reduced pressure. 3-Chloro-2-methylphenol is obtained as a solid (2.9 g, content by HPLC: 11.7%, 12% of theory).
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-2-methylphenol
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3-Chloro-2-methylphenol
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3-Chloro-2-methylphenol
Reactant of Route 4
3-Chloro-2-methylphenol
Reactant of Route 5
3-Chloro-2-methylphenol
Reactant of Route 6
Reactant of Route 6
3-Chloro-2-methylphenol

Citations

For This Compound
9
Citations
MS Carpenter, WM Easter - The Journal of Organic Chemistry, 1955 - ACS Publications
… Hydrolysis of the diazonium salt of 3-chloro-2-methylaniline yielded 3-chloro-2-methylphenol, needles ofm.p. (from hexsol-benzene). The methyl ether, prepared in the usual manner, …
Number of citations: 40 pubs.acs.org
M Ioppolo-Armanios, R Alexander, RI Kagi - Organic geochemistry, 1994 - Elsevier
… 3-Isopropyl-2-methylphenol was synthesized by converting 2-amino-6-chlorotoluene to 3-chloro-2methylphenol via a diazonium salt intermediate and then protecting the phenol by …
Number of citations: 20 www.sciencedirect.com
B Serra, E Mateo, M Pedrero, AJ Reviejo… - …, 1999 - analusis.edpsciences.org
… Thus, catechol, 3,4-dimethylphenol, 3,5-dimethylphenol, 2,3-dimethylphenol, and 3-chloro-2-methylphenol were tested. The kinetics of the enzyme reaction for all these phenolic …
Number of citations: 24 analusis.edpsciences.org
RJ Martyn - 1985 - ir.canterbury.ac.nz
In the first part of this thesis the conformation and stereochemistry of a number of polychlorocyclohex-3-enones, formed by the reaction of chlorine in acetic acid and hydrochloric acid …
Number of citations: 1 ir.canterbury.ac.nz
M Nichkova, R Galve, MP Marco - Chemical research in toxicology, 2002 - ACS Publications
… A solution of methyl bromoacetate (0.35 mL, 3.7 mmol) was added dropwise to a mixture of 3-chloro-2-methylphenol (500 mg, 3.51 mmol) and anhydrous K 2 CO 3 (600 mg, 4.35 mmol) …
Number of citations: 30 pubs.acs.org
K Log - Other Organic Ligands - Springer
… 3-Chloro-2-methylphenol (C7H70C1), HL …
Number of citations: 0 link.springer.com
AE Martell, RM Smith, AE Martell, RM Smith - Other Organic Ligands, 1977 - Springer
… 3-Chloro-2-methylphenol (C7H70C1), HL …
Number of citations: 2 link.springer.com
HS Rosenkranz, BP Thampatty - Predictive Toxicology, 2005 - books.google.com
… Thus, should a chemical such as 4-amino-3-chloro-2-methylphenol be classified as an aminoarene, a chloroarene, a toluene, or a phenol? Such classifications might generate a large …
Number of citations: 2 books.google.com
S Alizarin Red, I Arsenazo - Other Organic Ligands, 1974 - Springer
Number of citations: 0

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